molecular formula C26H30O14 B12368568 Pyrroside B

Pyrroside B

Cat. No.: B12368568
M. Wt: 566.5 g/mol
InChI Key: NWNGXQLQGVWVHC-URWLGXSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrroside B is typically isolated from natural sources rather than synthesized through chemical routes. The compound can be extracted from the methanol (MeOH) extract of the aerial parts of Piper elongatum VAHL . The extraction process involves collecting the plant material, followed by solvent extraction using methanol. The extract is then purified to obtain this compound in a high-purity form .

Industrial Production Methods

Industrial production of this compound also relies on natural extraction methods. The process involves large-scale cultivation of the source plants, followed by solvent extraction and purification. The use of ethanol as a solvent is common in industrial settings due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyrroside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms with altered antioxidative properties .

Biological Activity

Pyrroside B, a compound isolated from the methanol extract of Piper elongatum, has garnered attention for its diverse biological activities, particularly its antioxidative properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Chemical Profile

  • Chemical Name : this compound
  • Source : Extracted from Piper elongatum VAHL
  • Molecular Formula : C₁₅H₁₄O₇

Biological Activities

  • Antioxidative Activity
    • This compound exhibits significant antioxidative properties by scavenging free radicals, thus protecting cells from oxidative damage. This activity is comparable to other flavonoids known for their protective effects against oxidative stress .
    • A study highlighted that this compound can reduce lipid peroxidation levels in vitro, indicating its potential to mitigate oxidative stress-related damage in cellular models .
  • Neuroprotective Effects
    • In cellular models simulating neurodegenerative conditions, this compound demonstrated a capacity to inhibit apoptosis and reduce neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA). This suggests a possible role in protecting neuronal cells from degeneration .
    • The compound's ability to modulate pathways associated with inflammation and cell survival further supports its neuroprotective potential.
  • Enzymatic Inhibition
    • Research indicates that this compound possesses inhibitory effects on enzymes such as hyaluronidase and tyrosinase, which are involved in various pathological processes including inflammation and hyperpigmentation . This suggests potential applications in therapeutic formulations targeting skin conditions.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of this compound:

  • Antioxidative Studies :
    • In vitro assays demonstrated that this compound effectively scavenges free radicals, leading to decreased oxidative stress markers in treated cells. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, when cells were pre-treated with this compound before exposure to oxidative stressors .
  • Neuroprotective Studies :
    • A study involving PC12 cells exposed to 6-OHDA showed that pre-treatment with this compound significantly reduced the percentage of early apoptotic cells compared to untreated controls. Specifically, the early apoptotic cell population decreased from 15.15% (6-OHDA only) to lower percentages with this compound treatment .

Data Summary Table

Activity TypeMechanism of ActionReference
AntioxidativeScavenges free radicals; reduces MDA levels
NeuroprotectionInhibits apoptosis; modulates inflammatory pathways
Enzymatic InhibitionInhibits hyaluronidase and tyrosinase

Properties

Molecular Formula

C26H30O14

Molecular Weight

566.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O14/c27-9-26(35)10-37-25(23(26)34)36-8-18-20(31)21(32)22(33)24(40-18)38-13-5-14(29)19-15(30)7-16(39-17(19)6-13)11-1-3-12(28)4-2-11/h1-6,16,18,20-25,27-29,31-35H,7-10H2/t16-,18+,20+,21-,22+,23-,24+,25+,26+/m0/s1

InChI Key

NWNGXQLQGVWVHC-URWLGXSFSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O

Origin of Product

United States

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